molecular formula C11H14O3 B3174014 4-(5-Ethoxycarbonyl-2-furanyl)-1-butene CAS No. 951886-32-1

4-(5-Ethoxycarbonyl-2-furanyl)-1-butene

Cat. No. B3174014
CAS RN: 951886-32-1
M. Wt: 194.23 g/mol
InChI Key: FYHNTVKMXZEVQP-UHFFFAOYSA-N
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Description

“5-Ethoxycarbonyl-2-fufurylzinc chloride” is an organozinc reagent . It has a molecular weight of 254.00 and its empirical formula is C8H9ClO3Zn . The compound is available as a 0.5 M solution in tetrahydrofuran (THF) .


Molecular Structure Analysis

The SMILES string for “5-Ethoxycarbonyl-2-fufurylzinc chloride” is CCOC(=O)c1ccc(C[Zn]Cl)o1 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

“5-Ethoxycarbonyl-2-fufurylzinc chloride” has a density of 0.952 g/mL at 25 °C and a boiling point of 65 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Pharmaceuticals

Research has demonstrated the versatility of ethoxycarbonyl furanyl compounds in pharmaceutical synthesis. For example, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has been identified as a trifluoromethyl-containing building block for the preparation of substituted thiophenes, furans, pyrrols, and piperazines, crucial in the synthesis of drugs like Celecoxib, a COX-2 selective nonsteroidal anti-inflammatory drug (Sommer et al., 2017). Additionally, compounds with the ethoxycarbonyl group have been leveraged in the design and synthesis of novel 3-arylaminobenzofuran derivatives, showing significant in vitro and in vivo anticancer and antiangiogenic activity, targeting tubulin at the colchicine site (Romagnoli et al., 2015).

Materials Chemistry and Catalysis

In materials chemistry, these compounds have shown promise in the synthesis of energetically powerful materials. For example, the highly energetic compound 3,4-di(nitramino)furazan was synthesized, which demonstrates the potential for creating nitrogen-rich salts with promising detonation performance, highlighting the role of ethoxycarbonyl derivatives in the development of advanced materials (Tang et al., 2015).

Environmental and Green Chemistry

Research has also explored the use of ethoxycarbonyl furanyl compounds in environmental and green chemistry applications. For instance, the catalytic conversion of C4 fractions to light olefins and aromatics has been investigated, with butenes being easier to convert than butanes, demonstrating the importance of these compounds in optimizing industrial processes for the production of ethene and propene, which are essential building blocks in chemical manufacturing (Meng et al., 2013).

Safety and Hazards

“5-Ethoxycarbonyl-2-fufurylzinc chloride” is classified as Acute Tox. 4 Oral, Carc. 2, Flam. Liq. 2, Skin Corr. 1B, and STOT SE 3 . It has hazard statements H225, H302, H314, H335, and H351 . Precautionary statements include P210, P260, P280, P305 + P351 + P338, P370 + P378, and P403 + P235 .

properties

IUPAC Name

ethyl 5-but-3-enylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-5-6-9-7-8-10(14-9)11(12)13-4-2/h3,7-8H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHNTVKMXZEVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Ethoxycarbonyl-2-furanyl)-1-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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